

Application Note: 1H and 13C NMR Spectral Analysis of cis-2-Octene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural elucidation of **cis-2-octene** using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes comprehensive experimental procedures for sample preparation and data acquisition, alongside a thorough analysis of the expected 1H and 13C NMR spectral data. The information presented herein is intended to serve as a practical guide for researchers in organic chemistry, analytical chemistry, and drug development for the unambiguous identification and characterization of unsaturated aliphatic compounds.

Introduction

cis-2-Octene is an unsaturated hydrocarbon with the chemical formula C8H16. As a member of the alkene family, the precise determination of its isomeric purity and molecular structure is crucial in various chemical syntheses and applications. NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, connectivity, and environment of atoms within a molecule. This application note outlines the methodologies for acquiring and interpreting the 1H and 13C NMR spectra of **cis-2-octene**.

Data Presentation



The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz) for **cis-2-octene**.

1H NMR Spectral Data of cis-2-Octene (in CDCl3)

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H1 (CH3)	~ 0.90	Triplet (t)	~ 7.0
H2, H3 (CH2)	~ 1.20 - 1.40	Multiplet (m)	-
H4 (CH2)	~ 2.03	Quartet (q)	~ 7.0
H5, H6 (CH=CH)	~ 5.30 - 5.50	Multiplet (m)	J(H5,H6) ~ 11.0 (cis)
H7 (CH3)	~ 1.60	Doublet of Triplets (dt)	J(H7,H6) ~ 7.0, J(H7,H5) ~ 1.5

Note: The chemical shifts and coupling constants are based on typical values for cis-alkenes and data available from spectral databases. Actual values may vary depending on the experimental conditions.

13C NMR Spectral Data of cis-2-Octene (in CDCl3)

Chemical Shift (δ, ppm)	
14.1	
22.6	
31.5	
29.2	
123.0	
130.5	
12.5	



Note: The 13C NMR chemical shifts are estimated based on data for analogous cis-alkenes, as a definitive, publicly accessible high-resolution spectrum for **cis-2-octene** is not available. These values serve as a guide for spectral interpretation.

Experimental Protocols Sample Preparation

A well-prepared sample is critical for acquiring high-quality NMR spectra.[1]

- Sample Purity: Ensure the cis-2-octene sample is of high purity to avoid signals from contaminants.
- Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl3) is a common choice for non-polar analytes like **cis-2-octene**.
- Concentration:
 - For 1H NMR, dissolve 5-25 mg of cis-2-octene in approximately 0.6-0.7 mL of CDCl3.[2]
 - For 13C NMR, a higher concentration is generally required, typically 50-100 mg of the sample in 0.6-0.7 mL of CDCl3 to achieve a good signal-to-noise ratio in a reasonable time.[2]
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] Most commercially available deuterated solvents already contain TMS.
- Sample Filtration: To ensure a homogeneous magnetic field, the sample solution must be free of any particulate matter. Filter the solution through a pipette plugged with glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
- Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a standard NMR spectrometer.



1H NMR Spectroscopy:

• Spectrometer Frequency: 300-500 MHz

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-2 seconds

Number of Scans: 8-16

• Spectral Width: 0-12 ppm

• Temperature: 298 K

13C NMR Spectroscopy:

• Spectrometer Frequency: 75-125 MHz

· Pulse Program: Proton-decoupled

Pulse Angle: 45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

• Number of Scans: 1024-4096 (or more, depending on concentration)

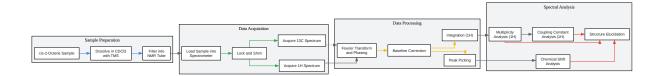
Spectral Width: 0-220 ppm

• Temperature: 298 K

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the NMR spectral analysis of **cis-2-octene**.





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Caption: Workflow for NMR spectral analysis of **cis-2-octene**.

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References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. dev.spectrabase.com [dev.spectrabase.com]
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